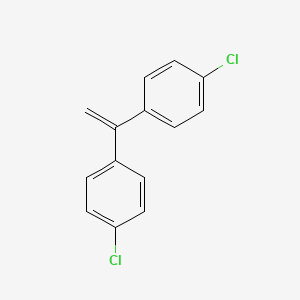

1,1-Bis(4-chlorophenyl)ethylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAUXBMXWDAYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181016 | |

| Record name | 1,1-Bis(4-chlorophenyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-81-1 | |

| Record name | 1,1-Bis(4-chlorophenyl)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene, 1,1-bis(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DMC ethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Bis(4-chlorophenyl)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(4-chlorophenyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of 1,1 Bis 4 Chlorophenyl Ethylene

Global and Regional Distribution Patterns in Environmental Matrices

DDE is found worldwide, with its distribution influenced by historical DDT use and environmental transport processes. researchgate.netnih.gov A 2019 meta-analysis of over 400 studies from 60 countries confirmed the global presence of DDE, albeit with significant regional variations in concentration. researchgate.net Elevated levels have been observed in regions with historical or ongoing DDT application for agriculture and disease vector control. researchgate.netnih.gov

For instance, high concentrations of DDE have been reported in countries such as India, China, Mexico, and in parts of Africa and Eastern Europe. researchgate.net In contrast, regions that banned DDT earlier have generally shown decreasing trends, though the compound is still detectable. researchgate.netmdpi.com The persistence and lipophilic nature of DDE mean it is frequently detected in various environmental matrices, including soil, water, air, and biota. nih.govresearchgate.net

A study in the Pearl River Delta of South China detected a related compound, p,p'-DDMU, a metabolite of DDE, in a wide array of environmental samples, including fish, sediment, soil, and even the atmosphere, indicating widespread distribution within a specific region. nih.govacs.org

Spatial and Temporal Trends of 1,1-Bis(4-chlorophenyl)ethylene Contamination

Globally, a declining trend in DDE levels has been observed since the 1970s, corresponding with the ban on DDT in many countries. researchgate.net However, this decline is not uniform, and levels appear to have plateaued in recent years. mdpi.com A meta-analysis showed a rapid decrease in DDE blood levels between 1970 and 2001, but also highlighted significant regional disparities. researchgate.net For example, increasing DDE levels have been reported in Southwest Asia and Eastern Europe. researchgate.net

In North America's Great Lakes region, surficial sediment contamination has markedly decreased since the late 1960s and 1970s. researchgate.net Similarly, surface water contamination in the Great Lakes connecting channels saw a reduction of over 50% for several persistent organic pollutants, including compounds with similar characteristics to DDE, between 1986 and 1997. researchgate.net Despite these decreases, ongoing local sources can still contribute to contamination. researchgate.net

In South Africa, a study of Loskop Dam from 2015-2017 found that concentrations of organochlorine pesticides, including DDE, were highest in autumn, which was attributed to higher inputs and lower water levels concentrating the contaminants. scielo.org.za

Occurrence in Diverse Environmental Compartments

DDE is highly persistent in soil, with a half-life that can range from 2 to 15 years. epa.gov It is formed from the breakdown of DDT under aerobic (unflooded) conditions. epa.gov Soil acts as a significant reservoir for DDE, from which it can volatilize into the atmosphere or be transported to aquatic systems through runoff. nih.govepa.gov

Studies in agricultural valleys in northwest Mexico have shown the continued presence of legacy pesticides like DDE in the soil. researchgate.net The distribution within these valleys can be clustered, with higher concentrations found in areas with a history of intensive vegetable cultivation. researchgate.net The process of irrigating soil can increase the volatilization of DDE, contributing to its atmospheric transport. nih.gov

DDE is frequently detected in aquatic environments, including water columns and sediments. scielo.org.zaepa.gov Due to its low water solubility and high affinity for particulate matter, it tends to accumulate in sediments, which then act as a long-term source of contamination. acs.org A study in the Pearl River Delta found that p,p'-DDMU, a DDE metabolite, is likely to be transported from sediment to the overlying seawater. nih.govacs.org

In the United States, the U.S. Geological Survey's National Ambient Water Quality Assessment (NAWQA) program detected DDE in both surface and ground waters, although the majority of samples had concentrations below the reporting limit of 0.006 µg/L. epa.gov A 3-year study of Loskop Dam in South Africa reported annual average concentrations of organochlorine pesticides ranging from 0.013±0.006 to 0.36±0.13 μg/L in water and up to 2.4±1.2 μg/kg in sediments. scielo.org.za

The table below summarizes DDE concentrations found in various aquatic environments from different studies.

| Location | Matrix | Concentration | Year of Study |

| Loskop Dam, South Africa | Water | 0.013 - 0.36 µg/L (annual average) | 2015-2017 |

| Loskop Dam, South Africa | Sediment | 2015-2017 | |

| United States (NAWQA) | Surface Water (max) | 0.062 µg/L | 1992-2001 |

| United States (NAWQA) | Ground Water (max) | 0.008 µg/L | 1992-2001 |

LOD: Limit of Detection

DDE can undergo long-range atmospheric transport, a process sometimes referred to as "global distillation," where it volatilizes from warmer regions and is deposited in colder, higher-latitude areas. nih.govepa.gov This transport occurs through volatilization from contaminated soil and water surfaces, followed by movement in the atmosphere and subsequent deposition via wet (rain and snow) and dry processes. nih.govepa.govyoutube.com This phenomenon explains the presence of DDE and its parent compound DDT in remote ecosystems like the Arctic. nih.gov

Evidence from the Pearl River Delta suggests that DDE metabolites can be transported from soil and water to the air. nih.govacs.org Atmospheric deposition is a recognized pathway for contaminants to enter remote environments, as demonstrated by studies on other persistent pollutants. codos.orgresearchgate.netstrath.ac.uknoaa.gov

Due to its lipophilic nature, DDE bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain. nih.govresearchgate.net This means that concentrations of DDE increase at successively higher trophic levels. youtube.comyoutube.com As a result, top predators in both aquatic and terrestrial food webs often exhibit the highest concentrations of DDE.

A study on the midge Chironomus tentans demonstrated a dose-dependent accumulation of DDE, with the midges concentrating it to levels approximately 20,000 times higher than in the surrounding water. oup.com This highlights the significant potential for bioaccumulation at the base of aquatic food webs.

The table below provides examples of DDE and its metabolite concentrations in various organisms.

| Organism | Location | Matrix | Concentration |

| Farmed Fish | Pearl River Delta, China | Lipid | 262 ng/g (mean p,p'-DDMU) |

| Marine Wild Fish | Pearl River Delta, China | Lipid | Lower than farmed fish |

| Marine Mammals (e.g., Killer Whales) | Great Britain | Blubber | Concentrations exceeding toxic thresholds |

| Chironomus tentans (midge) | Laboratory Study | Whole Body | ~20,000x water concentration |

Environmental Fate and Transport Dynamics of 1,1 Bis 4 Chlorophenyl Ethylene

Environmental Persistence and Recalcitrance

1,1-Bis(4-chlorophenyl)ethylene (DDE) is known for its significant persistence in the environment. It is often resistant to both aerobic and anaerobic biodegradation. cdc.gov Studies have shown that many bacterial cultures capable of degrading other pollutants cannot break down DDE. nih.gov This resistance to degradation, or recalcitrance, is a key factor in its long-term presence in various environmental compartments.

However, under certain anaerobic conditions, such as in marine sediments, DDE can be dechlorinated to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU). researchgate.netnih.gov This process has been observed in both methanogenic (methane-producing) and sulfidogenic (sulfate-reducing) environments. nih.gov The rate of this dechlorination can be influenced by factors like temperature and the presence of sulfate. cdc.gov While this transformation does occur, DDE is generally considered a persistent and stable metabolite of DDT. cdc.gov

The degradation of DDE can also proceed through different pathways. For instance, the white rot fungus Phanerochaete chrysosporium has been shown to biodegrade DDE, forming intermediates such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), dicofol, and 4,4'-dichlorobenzophenone (B107185) (DBP). uni.edu Additionally, some bacteria can hydroxylate DDE, leading to the formation of other metabolic products. nih.gov

Bioconcentration and Bioaccumulation in Organisms

Due to its high lipid solubility and prolonged half-life, this compound (DDE) has a strong tendency to accumulate in the fatty tissues of living organisms. epa.govnih.gov This process, known as bioaccumulation, occurs when an organism absorbs a substance at a rate faster than it can excrete it. youtube.com DDE can enter an organism through various routes, including ingestion of contaminated food, absorption from water through the skin or gills, and inhalation of contaminated air. youtube.com

In aquatic environments, organisms like phytoplankton can absorb DDE directly from the water. cimi.org These primary producers form the base of the food web, and the DDE they accumulate is then transferred to the organisms that consume them. cimi.org The concentration of DDE can increase at each successive trophic level.

Studies have documented the bioaccumulation of DDE in a wide range of organisms, from microorganisms to large predators. For example, significant levels of DDE have been found in various fish species. nih.govacs.org The concentration of DDE in an organism is often influenced by factors such as its lipid content, age, size, and feeding habits. nih.gov

| Organism Group | Environment | Key Findings on DDE Bioaccumulation |

| Phytoplankton | Aquatic | Absorb DDE directly from seawater, forming the base for trophic transfer. cimi.org |

| Fish | Aquatic | Accumulate DDE from water and diet; concentrations can vary by species, lipid content, and size. nih.govacs.org |

| Amphibians | Terrestrial/Aquatic | Bioaccumulation is influenced by habitat, with different uptake routes in terrestrial and aquatic phases. uantwerpen.be |

| Birds | Terrestrial/Aquatic | Accumulate high concentrations from consuming contaminated fish, leading to eggshell thinning. acs.org |

| Marine Mammals | Marine | High levels of DDE metabolites found in blubber. epa.gov |

Trophic Transfer and Biomagnification in Ecological Food Chains

Trophic transfer is the movement of contaminants from one trophic level to the next in a food web. epa.gov Biomagnification, a related process, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. wikipedia.org this compound (DDE) is a classic example of a compound that undergoes significant biomagnification. acs.org

The process begins with the bioaccumulation of DDE in primary producers, such as plankton. cimi.org These organisms are then consumed by primary consumers, like small fish or zooplankton. youtube.com The DDE that was present in many individual primary producers becomes concentrated in a smaller number of primary consumers. This pattern continues up the food chain, with secondary and tertiary consumers accumulating progressively higher concentrations of DDE. youtube.com

For example, a study on Lake Malawi's food web found that DDE concentrations were highest in the largest and fattiest fish species. nih.gov The study also revealed that the biomagnification of DDE was more pronounced in the pelagic (open water) food web compared to the benthic (lake bottom) food web, indicating that organisms in the pelagic zone were at greater risk of accumulating high levels of this pollutant. nih.gov

The biomagnification of DDE has had well-documented ecological consequences, most notably the thinning of eggshells in predatory birds like the bald eagle, which led to population declines. acs.org

Long-Range Atmospheric and Oceanic Transport Mechanisms

The environmental impact of this compound (DDE) is not limited to the areas where it was originally released. Due to its persistence and specific physicochemical properties, DDE can be transported over long distances through the atmosphere and oceans, reaching even remote regions far from its sources.

Atmospheric Transport: DDE can become airborne and travel long distances in the atmosphere. pops.int This transport can occur with the chemical in the gas phase, adsorbed to atmospheric particles, or dissolved in water droplets in clouds. pops.int The atmosphere is the fastest medium for environmental transport, allowing for the global distribution of persistent organic pollutants like DDE. pops.int Atmospheric transport is a key reason why DDE has been detected in remote ecosystems such as the Arctic.

Oceanic Transport: Oceanic currents also play a role in the long-range transport of DDE. noaa.gov Chemicals can be transported vertically within the ocean and across large horizontal distances by major current systems. fao.org This movement can distribute DDE throughout the world's oceans, leading to its presence in marine organisms and sediments in areas far from any direct input. noaa.gov A fugacity-based assessment has suggested that DDE's metabolite, DDMU, has the potential to be transported from sediment to seawater and then into the air. acs.orgnih.gov

Sorption and Desorption Processes in Environmental Media

Sorption and desorption are key processes that control the fate and transport of this compound (DDE) in the environment. Sorption refers to the binding of a chemical to solid particles, such as soil and sediment, while desorption is the release of the chemical from these particles.

DDE, being a hydrophobic compound with low water solubility, has a strong tendency to adsorb to organic matter in soil and sediment. cdc.gov The organic carbon partition coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon, is high for DDE, indicating strong adsorption. cdc.gov This sorption to soil and sediment particles can limit the amount of DDE that is available for uptake by organisms or for transport in water.

However, the sorbed DDE is not permanently immobilized. Desorption can occur, releasing DDE back into the water or soil solution. The rate and extent of desorption can be influenced by various factors, including the properties of the soil or sediment, the concentration of DDE, and the presence of other substances. Studies have shown that the sorption of DDE can be influenced by the nature of the organic matter present in the soil. nih.gov

The interplay between sorption and desorption affects the mobility and bioavailability of DDE in the environment. While sorption can reduce its immediate availability, desorption can act as a long-term source of DDE to the surrounding environment.

Degradation Pathways and Mechanistic Investigations of 1,1 Bis 4 Chlorophenyl Ethylene

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical through non-biological means, such as chemical reactions and photolysis. For DDE, these processes can lead to partial or complete breakdown of the molecule. Safer abiotic methods for degrading DDE include the use of UV light with titanium oxide or visible light with methylene (B1212753) green. nih.gov Additionally, catalysts like palladized magnesium, palladium on carbon, and nickel/aluminum alloys have been shown to degrade DDT and its metabolites, including DDE. nih.gov

Radiolytic degradation utilizes ionizing radiation, such as gamma rays, to induce chemical reactions that break down contaminants. Studies on the gamma radiation-induced degradation of DDE dissolved in n-hexane have shown its transformation into 2,2-bis(4-chlorophenyl) chloroethylene (DDMU). naturalspublishing.com

Further irradiation, at a dose of 25 kGy, can lead to the degradation of both DDE and the intermediate DDMU into a carboxyl group. naturalspublishing.com The kinetics of this radiolytic degradation process have been observed to follow a first-order reaction model. The reaction begins at a slow rate, which then accelerates before reaching a saturation point. naturalspublishing.com The efficiency of degradation has been noted to be greater in iso-octane compared to n-hexane or acetone. naturalspublishing.com

Fenton-like reactions are advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (HO•) to oxidize and degrade organic pollutants. mdpi.com The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺), typically in an acidic medium, to produce these powerful oxidizing agents. mdpi.com

While specific studies on DDE degradation via Fenton reactions are limited, the process has been proven effective for other persistent organic pollutants, such as phthalates. mdpi.comnih.govtums.ac.ir In these reactions, key factors influencing the degradation efficiency include the concentrations of H₂O₂ and the iron catalyst, as well as the pH of the solution. nih.govtums.ac.ir For instance, the degradation of diallyl phthalate (B1215562) (DAP) was significantly more effective with a soluble iron source (ferrous sulfate) compared to insoluble sources, highlighting the preference for homogeneous catalysis. mdpi.com The process can be enhanced by photochemical means, using UV irradiation to improve the decomposition of the target compound. nih.gov The principles of these reactions suggest their potential applicability for the chemical degradation of chlorinated compounds like DDE.

Biotic Transformation and Mineralization Processes

Biotic transformation is the degradation of chemical compounds by living organisms, primarily microorganisms. While DDE is known for its recalcitrance, several microbial species have demonstrated the ability to transform or mineralize it. nih.govtandfonline.com

The microbial degradation of DDE is a key process in its environmental fate, although it is often slow and incomplete. tandfonline.comtandfonline.com Few pure microbial cultures are capable of mineralizing DDE completely to carbon dioxide. nih.gov Much of the observed degradation occurs through cometabolism, where the microbe degrades the compound without using it as a primary energy source. nih.govhilarispublisher.com

Several bacterial genera have been identified with the capacity to degrade DDE, often those that also degrade chlorobiphenyls. nih.govtandfonline.com These bacteria employ various enzymes, including dehalogenases, dioxygenases, and hydrolases, to attack the DDE molecule. nih.gov

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to initiate the breakdown of DDE. The initial attack often involves dioxygenase enzymes, which incorporate oxygen atoms into the aromatic rings, leading to ring cleavage. researchgate.netnih.gov This is a common strategy observed in bacteria that degrade aromatic hydrocarbons.

Several bacterial strains have been studied for their ability to aerobically degrade DDE:

Arthrobacter globiformis DC-1: This novel strain can utilize DDE as a sole source of carbon and energy. In a 10-day period, it achieved a 70.61% degradation rate. The proposed pathway involves the transformation of DDE to DDMU, which is then further mineralized. mdpi.com

Stenotrophomonas sp. DXZ9: Isolated from pesticide-contaminated sludge, this strain degraded 41.9% of DDE within 10 days under optimal conditions (pH 7, 30°C). The degradation resulted in the formation of multiple undefined metabolites. hilarispublisher.comresearchgate.net

Terrabacter sp. DDE-1: This strain metabolizes DDE through cometabolism when induced with biphenyl (B1667301). researchgate.net

Janibacter sp. TYM3221: This bacterium degrades DDE via a meta-ring cleavage pathway, utilizing a biphenyl dioxygenase enzyme. hilarispublisher.comresearchgate.net

Pseudomonas acidovorans M3GY: This is another bacterial strain reported to be capable of degrading DDE. hilarispublisher.com

Gram-negative strain B-206: This strain was found to transform DDE into DDMU and several hydroxylated metabolites, including 1,1-dichloro-2-(2-hydroxy-4-chlorophenyl)-2-(4'-chlorophenyl) ethylene. nih.gov

Aerobacter aerogenes : This bacterium has been shown to catalyze the conversion of DDT to its metabolites, including DDE and DDD, which can be further degraded through a pathway involving DDMU. semanticscholar.orgnih.govnih.gov

The following table summarizes the research findings on the aerobic biodegradation of DDE by various bacterial strains.

| Bacterial Strain | Key Findings | Metabolites Identified | Reference |

|---|---|---|---|

| Arthrobacter globiformis DC-1 | Degraded 70.61% of DDE in 10 days; used DDE as sole carbon and energy source. | DDMU, ultimately mineralized to CO₂. | mdpi.com |

| Stenotrophomonas sp. DXZ9 | Degraded 41.9% of DDE in 10 days. | Multiple undefined substances. | hilarispublisher.comresearchgate.net |

| Terrabacter sp. DDE-1 | Metabolizes DDE in pure culture when induced with biphenyl (cometabolism). | Not specified. | researchgate.net |

| Janibacter sp. TYM3221 | Degrades DDE via a meta-ring cleavage pathway involving biphenyl dioxygenase. | Not specified. | hilarispublisher.comresearchgate.net |

| Gram-negative strain B-206 | Transforms DDE into various metabolites. | DDMU, hydroxylated DDE derivatives. | nih.gov |

| Aerobacter aerogenes | Catalyzes the degradation of DDT and its metabolites. | DDE, DDD, DDMU, DDMS, DDNU, DDA, DBP. | semanticscholar.orgnih.govnih.gov |

Microbial Degradation of 1,1-Bis(4-chlorophenyl)ethylene

Bacterial Degradation Pathways

Anaerobic Biodegradation Mechanisms

Under anaerobic conditions, particularly in environments like marine sediments, DDE can undergo reductive dechlorination. nih.govresearchgate.netproquest.com This process involves the removal of chlorine atoms from the molecule. Studies in marine sediment microcosms have demonstrated the transformation of DDE to 1-chloro-2,2-bis(4-chlorophenyl)ethylene (DDMU). nih.govresearchgate.net This conversion has been observed under both methanogenic and sulfidogenic conditions. nih.govresearchgate.net It is a significant finding, as DDE was previously considered to be a dead-end metabolite in anaerobic environments. nih.govresearchgate.net The rate of this microbially-mediated reductive dechlorination can be slow and variable, with estimated half-lives of DDE in sediments ranging from approximately 19 to 72 years at different locations.

Cometabolic Transformation by Bacterial Consortia and Pure Cultures

Cometabolism, the transformation of a compound by a microorganism that gains no energy from the process, is a key mechanism in DDE degradation. nih.govdtu.dk Several bacterial species have been identified that can cometabolically degrade DDE, often when grown on a primary carbon source that induces the necessary enzymes.

Pseudomonas acidovorans : Strains of Pseudomonas acidovorans, when grown on biphenyl, have demonstrated the ability to degrade DDE. nih.govasm.orgnih.gov These biphenyl-grown cells can transform over 40% of recoverable DDE, producing a number of chlorinated metabolites. nih.govasm.orgnih.gov This suggests that the enzymes of the biphenyl degradation pathway are responsible for the initial attack on the DDE molecule. nih.govnih.gov

Ralstonia eutropha : In co-cultures with the brown-rot fungus Fomitopsis pinicola, the bacterium Ralstonia pickettii (a member of the Ralstonia genus) has been shown to enhance the degradation of DDT, leading to the formation of DDE and other metabolites. researchgate.net This synergistic interaction suggests a role for Ralstonia species in the broader degradation pathway of DDT-related compounds.

Serratia marcescens : Serratia marcescens DT-1P, isolated from a DDT-contaminated site, has been shown to aerobically degrade DDT. researchgate.net The degradation process is influenced by factors such as the presence of co-substrates. researchgate.net While the direct degradation of DDE by this strain requires further investigation, its ability to break down the parent compound is significant.

Janibacter sp. : A DDE-degrading bacterium, Janibacter sp. TYM3221, has been isolated and shown to transform DDE. researchgate.net This bacterium, which can grow on biphenyl, degrades DDE into metabolites including a meta-ring cleavage product and 4-chlorobenzoic acid. researchgate.net This indicates the involvement of a dioxygenase enzyme in the initial attack on the aromatic rings of DDE. researchgate.netresearchgate.net

Table 1: Bacterial Species Involved in DDE Cometabolism

| Bacterial Species | Growth Substrate | Key Findings |

| Pseudomonas acidovorans M3GY | Biphenyl | Degrades DDE via a meta-fission pathway. nih.govasm.orgnih.gov |

| Ralstonia pickettii | Co-culture with Fomitopsis pinicola | Enhances DDT degradation, leading to DDE formation. researchgate.net |

| Serratia marcescens DT-1P | DDT | Aerobically degrades DDT; influenced by co-substrates. researchgate.net |

| Janibacter sp. TYM3221 | Biphenyl | Degrades DDE to 4-chlorobenzoic acid via a meta-ring cleavage pathway. researchgate.net |

Reductive Dechlorination and Dehydrochlorination Events

Reductive dechlorination is a critical step in the anaerobic breakdown of DDE, leading to the formation of DDMU. nih.govresearchgate.net This process is microbially mediated and has been observed in marine sediments. Dehydrochlorination is the process by which DDT is converted to DDE through the loss of a hydrogen chloride molecule. wikipedia.org While not a degradation pathway for DDE itself, it is the primary formation route of DDE in the environment. wikipedia.org

Aromatic Ring Fission Pathways

The breakdown of the stable aromatic rings of DDE is a crucial and challenging step in its complete degradation. This process, known as aromatic ring fission, typically occurs after initial enzymatic modifications. rsc.orgnih.govacs.org

In aerobic bacterial degradation, particularly by strains like Pseudomonas acidovorans and Janibacter sp., the initial attack involves dioxygenase enzymes. nih.govresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol. This diol is then susceptible to ring cleavage. The identification of meta-fission pathway products in studies with these bacteria confirms that the aromatic ring is opened, a critical step towards mineralization. nih.govresearchgate.net

Fungal Degradation Pathways

Fungi, particularly wood-rotting fungi, possess powerful extracellular enzyme systems that can degrade a wide range of persistent organic pollutants, including DDE.

White-rot fungi are known for their ability to degrade lignin (B12514952), a complex aromatic polymer in wood, using a suite of non-specific extracellular enzymes. This capability also allows them to break down various environmental pollutants.

Phanerochaete chrysosporium : This well-studied white-rot fungus has been shown to extensively biodegrade DDT, the parent compound of DDE. asm.orgnih.govosti.gov It can mineralize [14C]DDT to 14CO2, indicating complete breakdown. asm.orgnih.gov The degradation pathway involves the formation of several metabolites, but notably, DDE does not accumulate, suggesting it is further metabolized. asm.orgnih.gov While the lignin-degrading enzymes were initially thought to be responsible, some studies suggest other mechanisms may be involved. researchgate.netconsensus.app

Pleurotus ostreatus : Along with other white-rot fungi, Pleurotus ostreatus has also demonstrated the ability to mineralize DDT. nih.govnih.gov

Brown-rot fungi primarily degrade the cellulose (B213188) and hemicellulose components of wood, leaving behind modified lignin. However, some species have also been found to degrade DDT and its metabolites.

Gloeophyllum trabeum : This brown-rot fungus has shown a high capacity for degrading DDT, producing metabolites such as DDE and DDD. researchgate.netresearchgate.net The degradation process in this fungus is thought to involve a Fenton reaction, which generates highly reactive hydroxyl radicals that can attack the pollutant molecules. researchgate.net

Fomitopsis pinicola : Fomitopsis pinicola can degrade a significant percentage of DDT, with degradation resulting in metabolites including DDE and DDMU. researchgate.netnih.govcabidigitallibrary.org Interestingly, co-culturing F. pinicola with certain bacteria can significantly enhance the degradation rate. researchgate.netnih.gov

Daedalea dickinsii : Similar to other brown-rot fungi, Daedalea dickinsii is capable of degrading DDT and producing metabolites like DDE, DDD, and DDMU. researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net

Table 2: Fungal Species Involved in DDE-Related Degradation

| Fungal Species | Type | Key Findings |

| Phanerochaete chrysosporium | White-Rot | Mineralizes DDT to CO2; DDE does not accumulate. asm.orgnih.gov |

| Pleurotus ostreatus | White-Rot | Mineralizes DDT. nih.govnih.gov |

| Gloeophyllum trabeum | Brown-Rot | Degrades DDT to DDE and DDD, potentially via a Fenton reaction. researchgate.netresearchgate.net |

| Fomitopsis pinicola | Brown-Rot | Degrades DDT to DDE and DDMU; degradation enhanced by co-culture with bacteria. researchgate.netnih.govcabidigitallibrary.org |

| Daedalea dickinsii | Brown-Rot | Degrades DDT to DDE, DDD, and DDMU. researchgate.netcabidigitallibrary.orgresearchgate.netresearchgate.net |

Enzymatic Systems and Metabolite Formation in Fungal Processes

The biodegradation of this compound (DDE) by fungal species, particularly white-rot fungi, involves a complex interplay of extracellular and intracellular enzymatic systems. These fungi have demonstrated the ability to break down a wide array of recalcitrant organic pollutants, including organochlorine pesticides.

Fungi such as Phanerochaete chrysosporium are considered model organisms for the degradation of lignin and other aromatic compounds. nih.gov Their potent enzymatic machinery, which includes lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases, plays a crucial role in the initial breakdown of complex molecules like DDE. nih.govresearchgate.net These extracellular enzymes are generally produced under nutrient-limited conditions and can catalyze the oxidation of a broad range of substrates. nih.govasm.org The lignin-degrading enzyme system has been shown to initiate the oxidation of several persistent xenobiotics. asm.org In addition to these extracellular enzymes, intracellular systems like the cytochrome P450 monooxygenases are also implicated in the transformation of these pollutants. nih.govresearchgate.net

Studies on various fungal species have highlighted their capacity to metabolize DDT and its derivatives. For instance, fungi like Aspergillus conicus have been shown to convert DDT to DDE, 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), bis(4-chlorophenyl)methane (DDM), 4,4'-dichlorobenzhydrol, and 4,4'-dichlorobenzophenone (B107185) (DBP). Furthermore, Aspergillus niger and Penicillium brefeldianum can transform a significant percentage of DDT into water-soluble and unidentified products. mdpi.com While these studies often focus on the parent compound DDT, the metabolic pathways are relevant to DDE, which is a primary and persistent metabolite.

The table below summarizes the key fungal enzymes and their roles in the degradation of complex organic pollutants, which are analogous to the processes involved in DDE degradation.

| Enzyme | Fungal Source (Example) | Role in Degradation |

| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Oxidation of aromatic compounds. nih.govasm.orgnih.gov |

| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Oxidation of phenolic and non-phenolic compounds. nih.govasm.orgnih.gov |

| Laccase | Trametes versicolor, Pleurotus ostreatus | Oxidation of phenolic compounds and aromatic amines. researchgate.netnih.gov |

| Cytochrome P450 Monooxygenases | Phanerochaete chrysosporium | Intracellular metabolism and detoxification. nih.govresearchgate.net |

The metabolites formed during fungal degradation of DDE are part of a broader pathway that often starts from DDT. These pathways can lead to the formation of several key intermediates, which are discussed in detail in the subsequent sections.

Phytoremediation Strategies for this compound (e.g., using Sedum alfredii)

Phytoremediation has emerged as a promising and environmentally friendly technology for the cleanup of soils contaminated with both organic and inorganic pollutants. researchgate.net This approach utilizes plants to remove, degrade, or stabilize contaminants. For soils co-contaminated with heavy metals and persistent organic pollutants like DDE, specific plant species have shown significant potential.

Sedum alfredii, a cadmium (Cd) hyperaccumulator, has been identified as a candidate for the phytoremediation of soils contaminated not only with heavy metals but also with DDE and its related compounds, DDT and DDD (collectively known as DDs). nih.gov Research has demonstrated that the integrated use of S. alfredii with DDT-degrading microbes can significantly enhance the remediation of co-contaminated soils.

In a key study, the combination of S. alfredii and DDT-degrading microbes led to a substantial decrease in the concentrations of both Cd and DDs in the soil over an 18-month period. nih.gov The results from both pot and field experiments confirmed the effectiveness of this integrated bioremediation strategy. nih.gov

The table below presents findings from a study on the bioremediation of Cd and DDs co-contaminated soil using Sedum alfredii and DDT-degrading microbes.

| Treatment | Duration (months) | Reduction in Soil Cd (%) | Reduction in Soil DDs (%) |

| S. alfredii + DDT-degrading microbes (Pot experiment) | 18 | 32.1 - 40.3 | 33.9 - 37.6 |

| S. alfredii + DDT-degrading microbes (Field study) | 18 | 31.1 | 53.6 |

| Unplanted, untreated control | 18 | 3.25 | 3.76 |

Data sourced from a study on the bioremediation of Cd-DDT co-contaminated soil. nih.gov

These findings underscore the potential of Sedum alfredii as a tool for the phytoremediation of sites contaminated with DDE and other persistent organic pollutants, particularly when used in conjunction with microbial degradation enhancers. nih.gov

Identification and Characterization of this compound Degradation Products

Formation of 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD)

1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) is a significant metabolite in the degradation pathway of DDT, often formed under anaerobic conditions through reductive dechlorination. nih.gov While DDE is typically formed under aerobic conditions, the interconversion and further degradation of these compounds can lead to the presence of DDD in environments where DDE is being remediated. nih.gov Microbial systems, including bacteria and fungi, are capable of converting DDT to DDD. mdpi.com

Formation of 4,4'-Dichlorobenzophenone (DBP)

4,4'-Dichlorobenzophenone (DBP) is a common and relatively stable degradation product of both DDT and DDE. nih.gov It is often considered a key intermediate in the degradation pathway. dergipark.org.tr The formation of DBP has been observed in various microbial degradation studies. For instance, the bacterium Aerobacter aerogenes has been shown to produce DBP from DDT. dergipark.org.tr Fungal species like Aspergillus conicus can also convert DDT to DBP. mdpi.com

Formation of 1-Chloro-2,2-bis(4-chlorophenyl)ethylene (DDMU)

1-Chloro-2,2-bis(4-chlorophenyl)ethylene (DDMU) is another important intermediate in the degradation of DDE. nih.gov It can be formed through the reductive dechlorination of DDE, particularly under anaerobic conditions. nih.gov The transformation of DDE to DDMU has been reported in various microbial systems. nih.gov For example, the bacterium Stenotrophomonas sp. DDT-1 has been shown to convert DDE into DDMU as part of its degradation pathway. nih.gov

Formation of Other Key Intermediates (e.g., DDOH, DDA, DDM, 4-chlorobenzoic acid)

The degradation of DDE and its parent compounds can proceed through several other key intermediates, indicating a complex metabolic network. These intermediates include:

2,2-bis(p-chlorophenyl)ethanol (DDOH): Formed through hydroxylation. nih.gov

2,2-bis(p-chlorophenyl)acetic acid (DDA): A product of further oxidation. nih.gov

bis(p-chlorophenyl)methane (DDM): Formed via decarboxylation of DDA. asm.org

4-chlorobenzoic acid: A product resulting from the cleavage of one of the aromatic rings, indicating further breakdown of the molecule. dergipark.org.tr

The table below summarizes these key degradation products and their precursors.

| Degradation Product | Abbreviation | Precursor(s) |

| 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane | DDD | DDT |

| 4,4'-Dichlorobenzophenone | DBP | DDT, DDE, DDM |

| 1-Chloro-2,2-bis(4-chlorophenyl)ethylene | DDMU | DDE, DDD |

| 2,2-bis(p-chlorophenyl)ethanol | DDOH | DDMU |

| 2,2-bis(p-chlorophenyl)acetic acid | DDA | DDOH |

| bis(p-chlorophenyl)methane | DDM | DDA |

| 4-chlorobenzoic acid | DBP |

This complex web of degradation products highlights the multiple pathways that microorganisms employ to break down persistent compounds like DDE.

Analytical Methodologies for the Quantification and Characterization of 1,1 Bis 4 Chlorophenyl Ethylene

Sample Preparation and Extraction Techniques from Environmental Matrices

The initial and often critical step in the analysis of DDE from environmental samples is the effective extraction of the analyte from the matrix. The choice of extraction technique depends on the nature of the sample, whether it be soil, sediment, water, or biological tissues.

Commonly used methods aim to efficiently separate the non-polar DDE from complex sample matrices. Traditional techniques like Soxhlet extraction have been widely used, often employing solvents such as hexane (B92381) or a hexane-acetone mixture. researchgate.net However, this method can be time-consuming and requires large volumes of organic solvents.

More modern and efficient extraction techniques have been developed to address these limitations. These include:

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, while reducing solvent consumption. researchgate.net For instance, PLE with a hexane-acetone (1:1) mixture has been shown to be as effective as Soxhlet extraction for recovering DDE from contaminated soil, but in a fraction of the time and with less solvent. researchgate.net

Ultrasonic Extraction utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, offering a faster alternative to traditional methods. researchgate.net

Solid-Phase Extraction (SPE) is a versatile technique used for both extraction and clean-up of aqueous samples. It involves passing the sample through a solid sorbent material that retains the analyte of interest, which is then eluted with a small volume of a suitable solvent. nih.govnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to adsorb analytes from a sample. The fiber is then directly introduced into the analytical instrument for desorption and analysis. nih.govusgs.gov

The selection of the appropriate extraction method is paramount to achieving accurate and reliable quantification of DDE in environmental samples.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate DDE from other co-extracted compounds, ensuring accurate identification and quantification.

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like DDE. scispace.com In GC, the sample extract is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a gaseous mobile phase (typically an inert gas like helium) and a stationary phase coated on the inside of the column. iicbe.org

Key aspects of GC analysis for DDE include:

Column Selection: Capillary columns with non-polar or semi-polar stationary phases, such as those based on polydimethylsiloxane, are commonly used for the separation of organochlorine pesticides like DDE. usgs.gov

Temperature Programming: The oven temperature is carefully controlled and programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points. iicbe.org

Detector: A variety of detectors can be used with GC. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and has historically been a popular choice for DDE analysis. However, for more definitive identification, mass spectrometry is now the preferred detector.

Interactive Table: Typical GC Parameters for DDE Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial temp. 60-100°C, ramped to 250-300°C | Separates compounds based on boiling point. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Column Type | Capillary, non-polar stationary phase | Provides high-resolution separation. |

| Detector | Mass Spectrometry (MS) or Electron Capture (ECD) | Detects and quantifies the eluted compounds. |

While GC is more common for DDE analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for less volatile compounds or when derivatization is not desirable. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary phase.

For DDE, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. apexbt.com Detection is commonly achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

Spectrometric Detection Methods

Spectrometric methods are essential for the definitive identification and quantification of DDE following chromatographic separation.

Mass Spectrometry is a powerful detection technique that provides information about the mass-to-charge ratio of ionized molecules. scispace.com When coupled with GC (GC-MS) or HPLC (LC-MS), it offers high selectivity and sensitivity, making it the gold standard for the analysis of environmental contaminants. scispace.comgcms.cz

In GC-MS analysis of DDE, after the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is fragmented into characteristic ions. scispace.com The mass spectrum of DDE shows a distinct pattern of fragments that serves as a molecular fingerprint, allowing for unambiguous identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity by monitoring only the specific ions characteristic of DDE.

Interactive Table: Key Mass Fragments of DDE

| Ion (m/z) | Description |

| 246 | Molecular ion [M]+ |

| 176 | Fragment ion [M-Cl2]+ |

| 211 | Fragment ion [M-Cl]+ |

Fourier-Transform Infrared (FTIR) spectrometry is a technique used for the characterization of chemical compounds based on their absorption of infrared radiation. While not typically used for trace quantification in complex environmental matrices, FTIR can be a valuable tool for the characterization of pure DDE or in less complex samples. researchgate.net

The FTIR spectrum of DDE exhibits characteristic absorption bands corresponding to the vibrations of its specific functional groups, such as the C-Cl and C=C bonds. This information can be used to confirm the identity of the compound. For instance, the stretching vibrations of the aromatic C-H bonds and the C=C bonds in the phenyl rings, as well as the C-Cl stretching vibrations, will appear at specific wavenumbers in the infrared spectrum.

Advanced Characterization Techniques (e.g., Compound-Specific Chlorine Isotope Analysis)nih.gov

Compound-Specific Isotope Analysis (CSIA) has emerged as a powerful tool for characterizing sources and transformation pathways of organic pollutants, including 1,1-Bis(4-chlorophenyl)ethylene (p,p'-DDE). nih.gov This advanced analytical technique focuses on measuring the ratio of stable isotopes of a particular element within a specific compound. For chlorinated compounds like p,p'-DDE, chlorine (³⁷Cl/³⁵Cl) isotope analysis (CSIA-Cl) is particularly informative.

The fundamental principle of CSIA-Cl lies in the fact that chemical and physical processes, such as synthesis, volatilization, and degradation (both biotic and abiotic), can cause slight changes in the isotopic ratio of chlorine in a molecule. Heavier isotopes (³⁷Cl) tend to react more slowly than lighter isotopes (³⁵Cl), leading to an enrichment of the heavier isotope in the remaining reactant pool. This phenomenon, known as isotopic fractionation, provides a unique signature that can be used to trace the origin and fate of p,p'-DDE in the environment.

Recent advancements have led to the development of methods using gas chromatography coupled with mass spectrometry for direct CSIA-Cl of organochlorines, eliminating the need for complex sample preparation. iucc.ac.il Techniques utilizing gas chromatography-negative chemical ionization mass spectrometry (GC-NCI-qMS) have been optimized for the precise analysis of p,p'-DDE. nih.gov For instance, specific instrument parameters such as an ionization energy of 90 eV and an emission current of 90 μA have been found to yield high precision. nih.gov

Key Applications of CSIA-Cl for this compound:

Source Apportionment: Different manufacturing batches or sources of the parent compound, dichlorodiphenyltrichloroethane (DDT), may have distinct initial chlorine isotope signatures. This allows researchers to potentially differentiate between various sources of p,p'-DDE contamination in the environment. nih.gov

Monitoring Degradation: As p,p'-DDE undergoes degradation, the resulting products will have a different isotopic composition compared to the parent compound. By analyzing these isotopic shifts, scientists can assess the extent and pathways of natural attenuation in contaminated sites.

Distinguishing Abiotic vs. Biotic Transformation: The magnitude of isotopic fractionation often differs between biological and non-biological degradation processes. This allows for the elucidation of the primary mechanisms responsible for the transformation of p,p'-DDE in various environmental compartments.

An inter-laboratory study comparing different instrument setups, including gas chromatography/isotope ratio mass spectrometry (GC/IRMS) and gas chromatography/quadrupole mass spectrometry (GC/qMS), has demonstrated good agreement in δ³⁷Cl values when the same external standards are used. uva.nl This lends confidence to the reliability and robustness of CSIA-Cl methods for environmental forensics and research. uva.nl

Quality Assurance and Quality Control in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are imperative to ensure that the analytical data for this compound are reliable, reproducible, and legally defensible. QA encompasses the entire set of procedures and policies put in place to guarantee the quality of the analytical process, while QC refers to the specific operational techniques and activities used to fulfill the requirements for quality.

A comprehensive QA/QC program for p,p'-DDE analysis typically includes the following components:

Standard Operating Procedures (SOPs): Detailed written SOPs must be established and followed for all aspects of the analysis, from sample collection and handling to instrument operation and data reporting.

Certified Reference Materials (CRMs): CRMs of known purity and concentration are used for instrument calibration and for verifying the accuracy of the analytical method.

Method Validation: The analytical method must be thoroughly validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity and Range: Establishing the concentration range over which the instrument response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy is determined by analyzing samples with known concentrations (e.g., spiked samples or CRMs), while precision is assessed by replicate analyses of a single sample.

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Specificity and Selectivity: Ensuring that the method can unequivocally identify and quantify p,p'-DDE in the presence of other potentially interfering compounds.

Table 1: Example QC Checks and Acceptance Criteria for p,p'-DDE Analysis

| QC Check | Frequency | Acceptance Criteria | Corrective Action if Failed |

| Method Blank | One per analytical batch | Below the Limit of Detection (LOD) | Identify and eliminate the source of contamination |

| Laboratory Control Sample (LCS) | One per analytical batch | Recovery within a specified range (e.g., 80-120%) | Re-prepare and re-analyze the batch; investigate bias source |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | One per 20 samples or per batch | Recovery and Relative Percent Difference (RPD) within established limits | Assess for matrix interference; flag data if necessary |

| Instrument Calibration | Beginning of each analytical run | Correlation coefficient (r²) > 0.995 | Re-calibrate the instrument |

| Continuing Calibration Verification (CCV) | Every 10-12 samples | Percent difference (%D) within ±15% of the true value | Re-calibrate the instrument and re-analyze samples since last passing CCV |

Internal Standards: The use of isotopically labeled internal standards, such as ¹³C-labeled p,p'-DDE, is a common practice to correct for variations in extraction efficiency and instrument response. These standards are added to the sample prior to extraction and analysis.

Proficiency Testing (PT): Regular participation in PT programs, where a laboratory analyzes "blind" samples from an external provider, is crucial for demonstrating analytical competence and comparing results with other laboratories.

Documentation and Record Keeping: Meticulous documentation of all analytical procedures, results, and QA/QC data is essential for data traceability and for reconstructing the analytical process if needed.

By implementing a robust QA/QC program, analytical laboratories can ensure the generation of high-quality data for the accurate assessment of this compound contamination in various matrices.

Remediation and Contaminant Management Strategies for 1,1 Bis 4 Chlorophenyl Ethylene

Bioremediation Technologies

Bioremediation harnesses natural biological processes to break down or transform hazardous substances into less toxic or non-toxic forms. clu-in.org This approach is often considered a cost-effective and environmentally friendly alternative to traditional remediation methods. vertasefli.co.uk For DDE, bioremediation strategies focus on utilizing microorganisms with the metabolic capability to degrade this persistent organic pollutant. nih.gov

In situ bioremediation involves treating contaminated material in its original location. frtr.gov This method minimizes site disruption and reduces costs associated with excavation and transportation. epa.gov For DDE-contaminated sites, in situ approaches often focus on enhancing the activity of indigenous microbial populations or introducing specialized microorganisms. vertasefli.co.uk

Key in situ bioremediation techniques include:

Biostimulation: This technique involves the addition of nutrients, oxygen, or other amendments to stimulate the growth and activity of native microorganisms capable of degrading the contaminant. vertasefli.co.ukfrtr.gov

Bioaugmentation: This approach involves the introduction of specific, often non-indigenous, microorganisms with known degradative capabilities to the contaminated site. vertasefli.co.ukitrcweb.org This is particularly relevant for complex pollutants like DDE, where native microbial populations may lack the necessary enzymes. nih.gov

Cometabolism: In some cases, the degradation of DDE occurs through cometabolism, where the microbes degrade the contaminant fortuitously while utilizing another compound as their primary carbon and energy source. nih.gov For instance, the cometabolism of DDE by Pseudomonas sp., Alicaligens sp., and Terrabacter sp. grown on biphenyl (B1667301) has been reported. nih.gov The bacterium Janibacter sp. TYM3221 has been shown to degrade DDE through a meta-ring cleavage pathway when grown on biphenyl. researchgate.net

Research has shown that certain bacteria can degrade DDE under both aerobic and anaerobic conditions. nih.govnih.gov For example, the denitrifying bacterium Alcaligens denitrificans has been reported to degrade DDE under anaerobic conditions, with the process being enhanced by the presence of glucose. nih.gov

| In Situ Bioremediation Approach | Description | Key Considerations |

| Biostimulation | Addition of nutrients, oxygen, or other amendments to stimulate native microbial activity. vertasefli.co.ukfrtr.gov | Site-specific conditions, nutrient delivery, and potential for stimulating non-target microbes. |

| Bioaugmentation | Introduction of specific pollutant-degrading microorganisms to the site. vertasefli.co.ukitrcweb.org | Survival and activity of introduced microbes, and potential ecological impacts. |

| Cometabolism | Degradation of DDE by microbes utilizing another primary substrate for growth. nih.gov | Requires the presence of a suitable primary substrate to induce the necessary enzymes. |

Ex situ bioremediation involves the excavation of contaminated soil or the pumping of contaminated groundwater for treatment at the surface. frtr.gov While generally more expensive than in situ methods, ex situ techniques allow for greater control over the treatment process, potentially leading to faster and more complete remediation. vertasefli.co.uknih.gov

Common ex situ bioremediation techniques applicable to DDE-contaminated soil include:

Landfarming: Contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to improve aeration, and nutrients may be added to enhance microbial degradation of the contaminant. nih.govtuiasi.ro

Biopiles: Excavated soil is piled in a contained area with an aeration system to enhance aerobic biodegradation. nih.govtuiasi.ro This method is a contained and controlled version of landfarming.

Bioreactors: Contaminated soil or water is treated in an enclosed vessel. vertasefli.co.uknih.gov This allows for precise control over environmental parameters such as temperature, pH, and nutrient levels, optimizing the conditions for microbial degradation. nih.gov

These techniques rely on creating an optimal environment for microbial activity to break down DDE. nih.govtuiasi.ro

Engineered bioremediation systems represent a more advanced approach, often combining biological processes with engineering principles to enhance contaminant removal. Terrestrial Microbial Fuel Cells (TMFCs) are a promising technology for the remediation of DDE-contaminated soil. researchgate.netcnr.it

TMFCs utilize exo-electrogenic microorganisms naturally present in the soil to oxidize organic contaminants, such as DDE, and generate an electrical current in the process. researchgate.net In a TMFC, the contaminated soil acts as the electrolyte, and the metabolic activity of the microbes at the anode drives the degradation of the pollutant. researchgate.netuniroma1.it

A study on the use of TMFCs for DDE remediation demonstrated a significant removal of the contaminant. After two months of operation, a 39% reduction in DDE concentration was observed in the soil treated with TMFCs, whereas no significant decrease was noted in the control soil. researchgate.net The addition of compost to the system was found to stimulate microbial activity and enhance the performance of the TMFCs over a longer period. researchgate.net These systems offer a dual benefit of contaminant removal and potential energy production. witpress.com

| Engineered System | Principle of Operation | Reported DDE Removal Efficiency |

| Terrestrial Microbial Fuel Cell (TMFC) | Exo-electrogenic microbes oxidize DDE, using an electrode as the electron acceptor, which generates an electrical current. researchgate.net | 39% removal after 2 months of operation. researchgate.net |

Chemical Remediation Technologies (e.g., Hydrodechlorination)

Chemical remediation technologies utilize chemical reactions to transform contaminants into less harmful substances. core.ac.uk These methods can be particularly effective for recalcitrant compounds like DDE that are resistant to biodegradation.

One of the promising chemical remediation techniques for DDE is hydrodechlorination . This process involves the replacement of chlorine atoms in the DDE molecule with hydrogen atoms, leading to a less chlorinated and less toxic compound. This reaction is typically facilitated by a catalyst.

Research has shown that various catalytic systems can effectively degrade DDE. For example, catalysts such as palladized magnesium, palladium on carbon, and nickel/aluminum alloys have been demonstrated to degrade DDT and its metabolites, including DDE. nih.gov These chemical reduction methods can be effective but may involve the use of explosive gases or require biphasic systems, which can present practical challenges. nih.gov

Integrated Remediation Frameworks

Given the complexity of DDE contamination and the limitations of any single technology, an integrated remediation framework is often the most effective approach. mdpi.commdpi.com Such a framework involves the strategic combination of different remediation technologies to optimize cleanup efficiency, cost-effectiveness, and sustainability. iaea.org

An integrated approach might involve:

Initial Treatment with a Rapid Technology: For a highly contaminated "hot spot," a more aggressive technology like chemical remediation could be used to quickly reduce the bulk of the DDE mass.

Polishing with a Less Intensive Technology: Following the initial treatment, a less invasive and more sustainable technology like in situ bioremediation could be employed to address the remaining, lower-level contamination. itrcweb.orgresearchgate.net

Monitored Natural Attenuation: In some cases, once contaminant concentrations have been significantly reduced, the site may be transitioned to monitored natural attenuation, where natural processes are relied upon to manage the residual contamination under careful monitoring. vertasefli.co.uk

The selection and integration of technologies must be site-specific, taking into account factors such as the concentration and distribution of DDE, soil type, hydrogeology, and the intended future use of the site. mdpi.commdpi.com The ultimate goal of an integrated framework is to manage the risks posed by the contamination effectively and to restore the site to a safe and usable condition. mdpi.com

Structure Activity Relationships of 1,1 Bis 4 Chlorophenyl Ethylene

Comparative Structural Analysis with DDT and Related Organochlorine Compounds

The structure of DDE, while similar to its parent compound DDT and another metabolite, Dichlorodiphenyldichloroethane (DDD), possesses a key difference that profoundly influences its properties. researchgate.net DDT has a trichloroethane group attached to the central carbon, whereas DDD has a dichloroethane group. cdc.gov DDE is formed from DDT through the loss of a hydrogen chloride (HCl) molecule (a process called dehydrochlorination), resulting in the formation of a carbon-carbon double bond, creating a dichloroethylene group. wikipedia.orgnih.gov

This structural modification—the presence of the vinylidene chloride group—is the primary reason for DDE's distinct chemical behavior. Unlike the saturated ethane (B1197151) bridge in DDT and DDD, the double bond in DDE makes the molecule more stable and less susceptible to enzymatic attack. The two 4-chlorophenyl groups are common to all three compounds and are largely responsible for their high lipophilicity, or fat-solubility. wikipedia.org This property allows the compounds to accumulate in the fatty tissues of organisms.

Technical grade DDT was not pure p,p'-DDT; it was a mixture containing other isomers and related compounds, such as o,p'-DDT and p,p'-DDD. cdc.gov Consequently, environmental samples often contain a mix of these compounds and their degradation products, including both p,p'-DDE and o,p'-DDE, which derive from their respective DDT parent isomers. cdc.gov The p,p' isomer of DDE is generally considered more biologically active and is found in higher concentrations in the environment. researchgate.netnih.gov

| Property | 1,1-Bis(4-chlorophenyl)ethylene (p,p'-DDE) | Dichlorodiphenyltrichloroethane (p,p'-DDT) | Dichlorodiphenyldichloroethane (p,p'-DDD) |

| Chemical Formula | C₁₄H₈Cl₄ | C₁₄H₉Cl₅ | C₁₄H₁₀Cl₄ |

| Molar Mass | 318.02 g/mol | 354.49 g/mol | 320.05 g/mol |

| Core Structure | Dichloroethylene | Trichloroethane | Dichloroethane |

| CAS Number | 72-55-9 | 50-29-3 | 72-54-8 |

Influence of Molecular Structure on Environmental Persistence and Degradation Susceptibility

The molecular structure of DDE is the principal determinant of its exceptional environmental persistence, which often exceeds that of DDT. researchgate.net Several structural features contribute to this stability:

The Dichloroethylene Group: The carbon-carbon double bond in DDE is more resistant to both abiotic and biotic degradation compared to the trichloroethane group in DDT. researchgate.netnih.gov The dehydrochlorination of DDT to DDE is often considered a "dead-end side reaction" in microbial degradation because DDE is so recalcitrant. researchgate.net

Aromatic Chlorine Substitution: The chlorine atoms attached to the phenyl rings are highly stable and not easily removed. This halogenation increases the molecule's lipophilicity and resistance to breakdown.

High Lipophilicity: The combination of the two chlorophenyl rings results in a highly fat-soluble molecule. wikipedia.org This causes DDE to partition from water into soil, sediment, and the fatty tissues of living organisms, where it is shielded from environmental degradation processes and can accumulate over an organism's lifetime. nih.govwikipedia.org

DDE is formed from DDT through several pathways, including aerobic microbial degradation, abiotic dehydrochlorination, and photochemical decomposition. researchgate.netnih.gov Once formed, its chemical stability and high octanol-water partition coefficient (Log Kₒw) contribute to its long half-life in the environment and its tendency to biomagnify in food chains. cdc.govdefra.gov.uk While very few microorganisms can fully degrade DDE, some white-rot fungi like Phanerochaete chrysosporium have shown a limited ability to break it down. researchgate.net

Stereochemical Considerations in Transformation Processes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in the transformation and biological activity of DDE and related compounds.

The primary stereochemical consideration for DDT and its metabolites involves the positional isomers, specifically the difference between para,para' (p,p') and ortho,para' (o,p') forms. These isomers differ in the placement of the chlorine atoms on the phenyl rings. cdc.gov

p,p'-DDE: Both chlorine atoms are on the para (4th) position of the two phenyl rings. This is the most common and stable isomer, formed from p,p'-DDT. researchgate.net

o,p'-DDE: One chlorine is at the ortho (2nd) position of one ring, and the other is at the para (4th) position of the second ring. It is a metabolite of o,p'-DDT, which was an impurity in technical-grade DDT. cdc.gov The p,p'-DDE isomer is reported to be more biologically active than the o,p'-DDE isomer. nih.gov

While DDE itself is achiral, its biotransformation can lead to products with stereocenters. For example, the photoisomerization or biotransformation of DDE can lead to the formation of 1-chloro-2,2-bis(p-chlorophenyl)ethene (DDMU). researchgate.net When DDE isomers with chlorine atoms in the ortho position are involved, the resulting DDMU metabolites can exist as distinct stereoisomers, namely cis-o-Cl-DDMU and trans-o-Cl-DDMU. researchgate.net These stereoisomers have different spatial arrangements and may exhibit different behaviors and degradation rates in the environment. The ability to distinguish between such stereoisomers is crucial for accurately modeling the environmental fate of these pollutants. acs.org

The specific stereochemical configuration of a molecule can influence how it interacts with enzymes and its susceptibility to degradation. The geometry of the molecule can affect its fit into the active site of an enzyme, thus determining whether a transformation reaction can occur and at what rate.

Research Gaps and Future Perspectives in 1,1 Bis 4 Chlorophenyl Ethylene Research

Elucidation of Novel Degradation Pathways and Microorganisms

While the degradation of 1,1-Bis(4-chlorophenyl)ethylene (DDE) has been the subject of research for some time, significant gaps remain in our understanding of the full range of degradation pathways and the diversity of microorganisms capable of breaking down this persistent organic pollutant. The conversion of DDT to DDE was once considered a "dead-end side reaction" for microorganisms. researchgate.net However, subsequent research has revealed that certain microbes can, in fact, metabolize DDE. researchgate.nethilarispublisher.com

Current knowledge points to several bacterial genera, including Pseudomonas, Terrabacter, Janibacter, and Stenotrophomonas, as being capable of degrading DDE, often through co-metabolism with other substances like biphenyl (B1667301). hilarispublisher.comnih.gov The wood-rotting fungus Phanerochaete chrysosporium has also demonstrated the ability to break down DDE. researchgate.net The proposed degradation pathways often involve enzymes such as dehalogenases, dioxygenases, and hydrolases. nih.gov For instance, some biphenyl-utilizing bacteria are thought to degrade DDE via a meta-fission pathway. researchgate.net One of the identified metabolites of DDE is 4,4′-dichlorobenzophenone (DBP). researchgate.net Under anaerobic conditions, DDE can undergo reductive dechlorination to form 1-chloro-2,2'-bis-(4'-chlorophenyl)ethane (DDMU). nih.gov

However, many proposed aerobic degradation pathways have not been fully verified, and very few pure microbial cultures have been shown to completely degrade DDE to carbon dioxide. nih.gov Furthermore, for some bacteria like Stenotrophomonas sp. DXZ9, the metabolites of DDE are described as multiple undefined substances, indicating that the degradation process is not yet fully characterized. researchgate.nethilarispublisher.com Future research should focus on isolating and identifying new microbial strains from contaminated environments with novel DDE-degrading capabilities. A deeper investigation into the enzymatic and genetic machinery responsible for DDE breakdown is crucial. This includes characterizing the specific enzymes involved, the genes that encode them, and the regulatory mechanisms that control their expression. Such knowledge is fundamental for developing more effective bioremediation strategies.

Development of Advanced Bioremediation and Chemical Remediation Technologies

The persistence of DDE in the environment necessitates the development of more effective and innovative remediation technologies. Current strategies encompass both bioremediation and chemical remediation, each with its own set of challenges and opportunities for advancement.

Bioremediation approaches aim to harness the power of microorganisms and plants to clean up contaminated sites. Techniques like biostimulation (adding nutrients to enhance indigenous microbial activity) and bioaugmentation (introducing specific DDE-degrading microbes) show promise. acs.org Phytoremediation, which uses plants to extract, stabilize, or degrade contaminants, is another area of active research. nih.gov For instance, the combination of the bacterium Stenotrophomonas sp. DXZ9 with ryegrass has been shown to enhance the remediation of DDE-contaminated soil. mdpi.com However, the success of these methods can be limited, and care must be taken to avoid simply transferring the contaminants to another environmental compartment or organism. nih.gov

Future advancements in bioremediation could come from the field of genetic engineering, creating microorganisms with enhanced DDE degradation capabilities. numberanalytics.comnumberanalytics.com Nanotechnology also offers potential, with nanoparticles being used to deliver nutrients or microorganisms to contaminated areas more effectively. numberanalytics.comnumberanalytics.com The development of microbial fuel cells (MFCs) for soil decontamination is another emerging green remediation strategy being explored for DDE. researchgate.net

Chemical remediation technologies offer alternative solutions. The use of zero-valent iron and surfactants in flooded soils has been explored, though with limited success for DDE removal. nih.gov Other catalysts, such as palladized magnesium and palladium on carbon, have been shown to degrade DDE, but these systems can be complex and may involve hazardous materials. nih.gov Safer abiotic methods using UV light with titanium oxide or visible light with photosensitizers have also been demonstrated to degrade DDE in laboratory settings. nih.govresearchgate.net

A significant area for future research is the integration of different remediation technologies. For example, combining chemical and biological approaches, such as using chemical catalysts to partially break down DDE, making it more amenable to microbial degradation, could lead to more efficient and complete remediation. nih.gov Further research into innovative and sustainable materials and methods is essential for developing practical and cost-effective solutions for DDE contamination. digitellinc.commdpi.com

| Remediation Technology | Description | Potential for DDE Remediation |

| Biostimulation | Addition of nutrients to enhance the activity of indigenous DDE-degrading microorganisms. | Can be effective in sites with existing microbial populations capable of DDE degradation. |

| Bioaugmentation | Introduction of specific DDE-degrading microorganisms to a contaminated site. | Useful when indigenous microbial populations are insufficient or lack DDE-degrading capabilities. |

| Phytoremediation | Use of plants to remove, contain, or render DDE harmless. | Certain plant species can take up and accumulate DDE from the soil. |

| Genetic Engineering | Modification of microorganisms to enhance their DDE degradation pathways. | Holds significant promise for creating highly efficient bioremediation agents. |

| Nanotechnology | Use of nanoparticles to deliver remedial agents (e.g., nutrients, microbes) to contaminated areas. | Can improve the efficiency and targeting of bioremediation efforts. |

| Chemical Catalysis | Use of catalysts like zero-valent iron or palladium to chemically degrade DDE. | Can be effective but may involve harsh conditions or expensive materials. |

| Photocatalysis | Use of light (e.g., UV) and a photocatalyst (e.g., titanium dioxide) to break down DDE. | A promising and potentially safer abiotic remediation method. |

| Microbial Fuel Cells | A technology that uses microorganisms to generate electricity while degrading organic contaminants. | An emerging and sustainable approach for soil decontamination. |

Predictive Modeling of Environmental Fate and Transport

Understanding the environmental fate and transport of DDE is essential for predicting its distribution, persistence, and potential for exposure. Predictive modeling plays a crucial role in this endeavor by simulating how DDE moves and transforms in different environmental compartments.